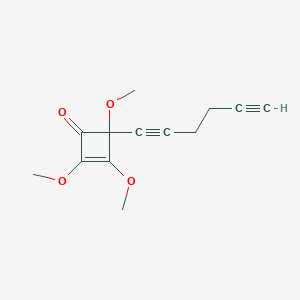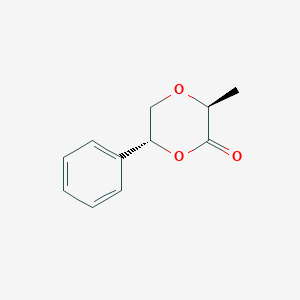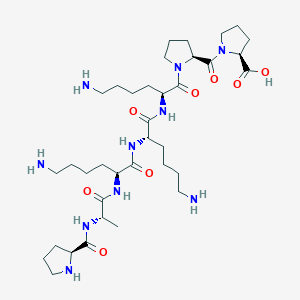
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- is a complex organic compound characterized by its unique structure, which includes an oxazolidine ring substituted with dimethyl, nitrophenyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrophenyl-substituted amine with a phenyl-substituted aldehyde in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without causing decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl and dimethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- involves its interaction with specific molecular targets. For example, its antimicrobial activity may be attributed to its ability to inhibit protein synthesis in bacteria by binding to the ribosomal subunits. The compound’s anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-: A similar compound without the stereochemistry specified.
Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2R,4R,5S)-: An enantiomer of the compound .
Oxazolidine, 3,4-dimethyl-2-(2-aminophenyl)-5-phenyl-: A derivative with an amino group instead of a nitro group.
Uniqueness
The uniqueness of Oxazolidine, 3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-, (2S,4S,5R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of the nitrophenyl group also imparts distinct properties compared to its amino-substituted analogs.
Eigenschaften
CAS-Nummer |
653600-79-4 |
|---|---|
Molekularformel |
C17H18N2O3 |
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
(2S,4S,5R)-3,4-dimethyl-2-(2-nitrophenyl)-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C17H18N2O3/c1-12-16(13-8-4-3-5-9-13)22-17(18(12)2)14-10-6-7-11-15(14)19(20)21/h3-12,16-17H,1-2H3/t12-,16-,17-/m0/s1 |
InChI-Schlüssel |
FKBMEQGIQMQEPY-ZLIFDBKOSA-N |
Isomerische SMILES |
C[C@H]1[C@H](O[C@H](N1C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Kanonische SMILES |
CC1C(OC(N1C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-(Phenyl{[2-(trifluoromethoxy)phenyl]sulfanyl}methyl)morpholine](/img/structure/B12538412.png)

![Urea,N-[(dimethylamino)iminomethyl]-N-methyl-(9ci)](/img/structure/B12538429.png)

![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)
![6-(Furan-2-yl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12538469.png)

![2,3,3a,4,5,9b-Hexahydro-1H-benzo[e]isoindole-6,7-diol](/img/structure/B12538479.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)


![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
